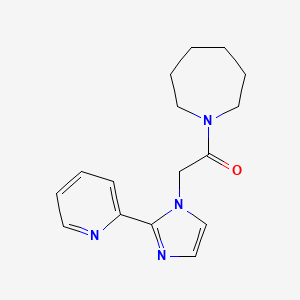
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone, also known as AZI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AZI is a heterocyclic compound that contains a pyridine and an imidazole ring, making it a unique molecule with diverse properties.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In inflammation, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer cells, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In inflammation, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In microbial infections, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to inhibit the growth of various bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone in lab experiments is its high yield of synthesis, which makes it a cost-effective compound. Another advantage is its diverse properties, which make it suitable for various applications. However, one limitation of using 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone. One direction is the development of novel 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone derivatives with improved properties, such as higher potency and selectivity. Another direction is the investigation of the mechanism of action of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone, which may lead to the discovery of new targets for drug development. Additionally, the use of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone in the preparation of MOFs for various applications, such as gas storage and separation, is an area of active research.
Synthesis Methods
The synthesis of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone involves the reaction of 2-bromo-1-(azepan-1-yl)ethanone with 2-pyridin-2-ylimidazole in the presence of a base. This reaction results in the formation of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone as a white solid with a high yield.
Scientific Research Applications
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and material science. In medicinal chemistry, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In catalysis, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been used as a catalyst for various reactions, including the Suzuki-Miyaura coupling reaction. In material science, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been used to prepare metal-organic frameworks (MOFs) with unique properties.
properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-15(19-10-5-1-2-6-11-19)13-20-12-9-18-16(20)14-7-3-4-8-17-14/h3-4,7-9,12H,1-2,5-6,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNOPUSKYAAKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)

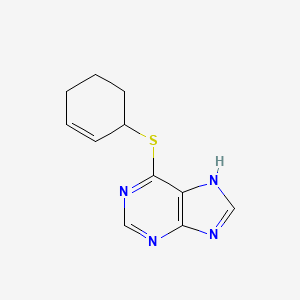
![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)
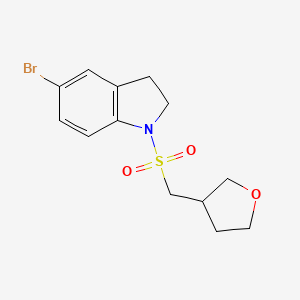
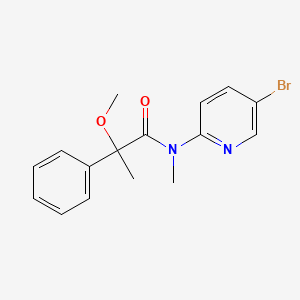
![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)
![4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)
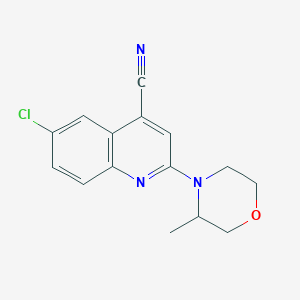
![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)
![2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B7553821.png)
![6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B7553826.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)